Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)
CAS No.: 89452-37-9
Cat. No.: VC20859865
Molecular Formula: C36 H28 S3 . 2 F6 Sb
Molecular Weight: 1028.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89452-37-9 |
|---|---|
| Molecular Formula | C36 H28 S3 . 2 F6 Sb |
| Molecular Weight | 1028.3 g/mol |
| IUPAC Name | [4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-) |
| Standard InChI | InChI=1S/C36H28S3.12FH.2Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;;;;;;;;;;;;;/h1-28H;12*1H;;/q+2;;;;;;;;;;;;;2*+5/p-12 |
| Standard InChI Key | DREXYWKFHDOSNT-UHFFFAOYSA-B |
| SMILES | C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F |
Introduction
Chemical Identification and Nomenclature
Basic Identification
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is identified by the CAS Registry Number 89452-37-9 . This compound is known by various synonyms in scientific literature and commercial contexts:
| Parameter | Information |
|---|---|
| CAS Number | 89452-37-9 |
| Molecular Formula | C₃₆H₂₈F₁₂S₃Sb₂ |
| Molecular Weight | 792.55 g/mol |
| IUPAC Name | [4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-) |
Alternative Nomenclature
The compound is also known by several synonyms in scientific and commercial contexts:
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(Thiobis(4,1-phenylene))bis(diphenylsulfonium) hexafluorostibate(V)
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4,4'-Bis[diphenylsulfonio]phenylsulfide bishexafluoroantimonate
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Bis(4-diphenylsulfonium phenyl)sulfide bishexafluoroantimonate
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Sulfonium, (thiodi-4,1-phenylene)bisdiphenyl-, bis(OC-6-11)-hexafluoroantimonate(1-)
Chemical Structure and Properties
Molecular Structure
The molecular structure of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) consists of two diphenylsulfonio-substituted phenyl groups connected by a sulfide bridge. This structure is complemented by hexafluoroantimonate (SbF₆⁻) counterions, which balance the positive charges on the sulfonium centers .
The compound belongs to the class of bis-sulfonium salts, which are characterized by two positively charged sulfur atoms. The presence of multiple aromatic rings contributes to its structural stability and specific photochemical properties.
Physical Properties
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) exhibits the following physical properties:
| Property | Value | Conditions |
|---|---|---|
| Physical State | Solid | Room temperature |
| Boiling Point | 258°C | 101,325 Pa |
| Density | 1.4 g/cm³ | 20°C |
| Vapor Pressure | 9 Pa | 25°C |
| Water Solubility | 590 mg/L | 20°C |
| LogP | 4.1 | 20°C |
These properties influence the compound's behavior in various applications and its handling requirements .
Chemical Properties
The chemical behavior of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) is largely governed by its sulfonium centers and hexafluoroantimonate counterions. As a photoacid generator, the compound undergoes photolysis upon exposure to specific wavelengths of light, leading to the generation of strong acid species. This property is crucial for its applications in photopolymerization processes.
The compound can participate in various chemical reactions, including:
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Photolysis reactions leading to acid generation
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Oxidation to form sulfoxides and sulfones
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Reduction reactions converting sulfonium ions to sulfides
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Nucleophilic substitution reactions where phenyl groups can be replaced by other nucleophiles
Synthesis Methods
Laboratory Synthesis
The synthesis of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) typically involves multi-step reactions starting from simpler sulfur-containing compounds. The general synthetic route includes:
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Reaction of diphenyl sulfide with a phenylene bridge under controlled conditions
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Formation of the sulfonium centers through electrophilic aromatic substitution
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Introduction of hexafluoroantimonic acid as a catalyst and counterion source
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Purification through crystallization and filtration techniques
The reaction conditions typically include maintaining a temperature range of 50-70°C and a pressure of 1-2 atmospheres to ensure optimal yield and purity.
Industrial Production
Industrial production follows similar synthetic routes but at a larger scale. The process employs industrial reactors with precise control of reaction parameters to achieve high efficiency and consistency. Quality control measures ensure the final product meets specific purity standards required for commercial applications.
Applications
Photopolymerization
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) serves as a cationic photoinitiator in polymer chemistry. When exposed to appropriate wavelengths of light, it generates strong acids that initiate polymerization reactions. This makes it particularly valuable in UV-curable coating systems and photoresist formulations.
Solar Cell Technology
The compound finds applications in nanocomposites as an organic/inorganic material component in solar cells. Its unique electronic properties and ability to participate in charge transfer processes contribute to improved efficiency in photovoltaic devices .
Microdevice Fabrication
One of the most significant applications of this compound is in SU-8 photoresists for microdevice fabrication via multi-photon lithography (MPL). The compound's photochemical properties allow for precise spatial control of polymerization processes, enabling the creation of complex three-dimensional microstructures with high resolution.
Chemical Reactions and Mechanisms
Photolysis Mechanism
Upon irradiation with light of appropriate wavelength, Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) undergoes photolysis, generating strong acids. The general mechanism involves:
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Absorption of photons by the sulfonium centers
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Homolytic or heterolytic cleavage of carbon-sulfur bonds
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Formation of reactive intermediates
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Generation of hexafluoroantimonic acid (HSbF₆)
This acid generation is the primary mechanism through which the compound functions as a photoacid generator in various applications.
Reactivity Patterns
The reactivity of this compound is influenced by:
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The presence of multiple aromatic rings, which affect its light absorption properties
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The sulfonium centers, which serve as electrophilic sites
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The hexafluoroantimonate counterions, which influence the strength of the generated acid
Research Findings
Recent Developments
Recent research has focused on exploring the catalytic capabilities and electrochemical behavior of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate). Studies have shown promising results in facilitating complex molecular rearrangements under mild conditions.
Research has also investigated its application in advanced photolithography techniques, where its ability to generate acids with high spatial precision is particularly valuable.
Future Research Directions
Future research directions include:
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Optimization of synthesis routes for better yield and purity
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Exploration of new catalytic applications across different reaction types, such as C-C bond formations
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Investigation of potential uses in materials science, leveraging its structural complexity
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Development of derivatives with enhanced properties for specific applications
| Parameter | Classification | Notes |
|---|---|---|
| Hazard Class | 8 | Corrosive substance |
| Packing Group | III | Moderate danger |
| RIDADR | 1759 | Regulatory identification |
| Flammability | Non-flammable | - |
These classifications are important for shipping, storage, and handling considerations .
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